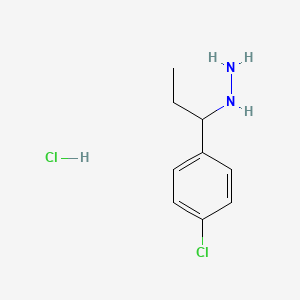
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring an acetyl group at the second position and a methoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the acetylation of 5-methoxycyclohexa-2,5-diene-1,4-dione. This can be achieved through a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with 5-methoxycyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy or acetyl groups.
科学的研究の応用
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to participate in redox reactions, which can modulate cellular oxidative stress and influence various biological pathways.
類似化合物との比較
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its potential therapeutic applications, particularly in cancer treatment.
2-Methoxycyclohexa-2,5-diene-1,4-dione: Used in various chemical reactions and as a precursor in organic synthesis.
Uniqueness
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and methoxy groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
74179-55-8 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
2-acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-3-8(12)9(13-2)4-7(6)11/h3-4H,1-2H3 |
InChIキー |
RIARCRSKJRYRIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C(=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



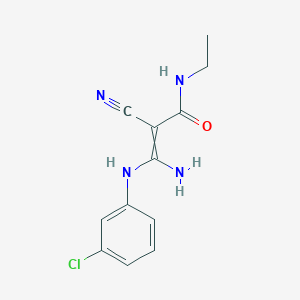
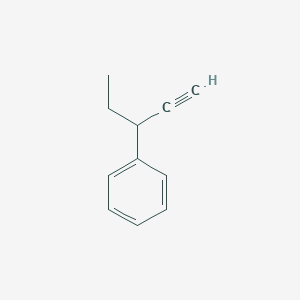

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
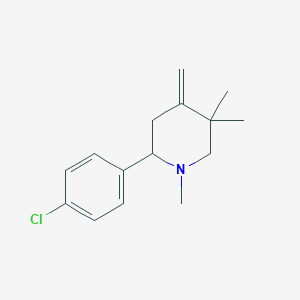
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
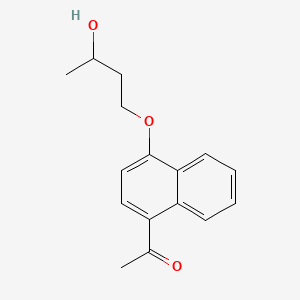
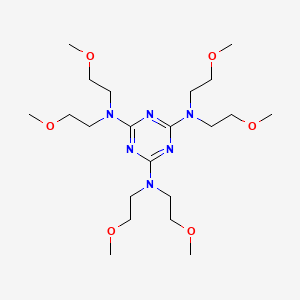
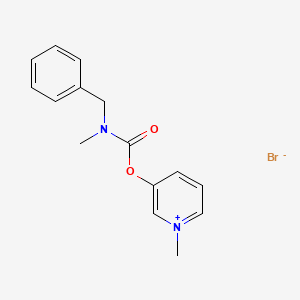
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
